molecular formula C10H14N2O2 B7785493 methyl 3-cyclopropyl-1-ethyl-1H-pyrazole-5-carboxylate

methyl 3-cyclopropyl-1-ethyl-1H-pyrazole-5-carboxylate

Cat. No.: B7785493
M. Wt: 194.23 g/mol
InChI Key: OPQQVOYFRLJEEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-cyclopropyl-1-ethyl-1H-pyrazole-5-carboxylate (CAS: 1173048-48-0) is a pyrazole derivative characterized by a cyclopropyl group at position 3, an ethyl group at position 1, and a methyl ester moiety at position 3. Its molecular formula is C${10}$H${14}$N${2}$O${2}$, distinguishing it from simpler pyrazole esters through the presence of the cyclopropane ring, which introduces steric and electronic effects. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science, with structural variations influencing reactivity, solubility, and biological activity.

Properties

IUPAC Name

methyl 5-cyclopropyl-2-ethylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-3-12-9(10(13)14-2)6-8(11-12)7-4-5-7/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQQVOYFRLJEEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2CC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazines with β-Keto Esters

The pyrazole ring is typically constructed via cyclocondensation between substituted hydrazines and β-keto esters. For methyl 3-cyclopropyl-1-ethyl-1H-pyrazole-5-carboxylate, cyclopropyl hydrazine reacts with ethyl 3-cyclopropyl-3-oxopropanoate under reflux in ethanol (80–100°C, 12–24 hours). Acid catalysis (e.g., acetic acid) enhances reaction efficiency, achieving yields of 65–70%.

Key Reaction Parameters

ParameterOptimal RangeImpact on Yield
Temperature80–100°C<70°C: Slow kinetics; >100°C: Decomposition
SolventEthanolPolar protic solvent stabilizes intermediates
Catalyst5% Acetic acidAccelerates imine formation

N-Ethylation Strategies

Alkylation of Pyrazole Nitrogen

N-Ethylation is achieved using diethyl sulfate or ethyl bromide in the presence of a base (e.g., potassium carbonate). A patent method details the use of diethylene glycol dimethyl ether as a solvent at 100–120°C for 8–10 hours, yielding 85–90% N-ethylated product.

Industrial-Scale Optimization

ConditionSmall-ScaleLarge-Scale Adaptation
SolventDiethylene glycol dimethyl etherContinuous flow reactor for heat distribution
BaseK₂CO₃ (1.2 equiv)Automated pH control to prevent over-alkylation
WorkupFiltration, vacuum distillationCentrifugal separation for salt removal

Esterification and Functionalization

Carboxyl Group Methylation

The carboxylic acid intermediate is esterified using methanol and thionyl chloride (SOCl₂) under reflux. This method avoids racemization and achieves >95% conversion. Alternative catalysts like H₂SO₄ or p-toluenesulfonic acid are less efficient (<80% yield).

Comparative Esterification Data

CatalystTemperature (°C)Time (h)Yield (%)Purity (%)
SOCl₂6569598
H₂SO₄7087892

Industrial Production Workflow

Scalable Synthesis Protocol

A patented continuous process involves three stages:

  • Cyclocondensation : Automated feed of hydrazine and β-keto ester into a plug-flow reactor (residence time: 2 hours).

  • N-Ethylation : Reactive distillation column for in situ removal of byproducts (e.g., H₂O).

  • Esterification : Membrane separation to isolate methyl ester, reducing downstream purification steps.

Economic and Environmental Metrics

MetricBatch ProcessContinuous Process
Annual Capacity10 MT50 MT
Solvent Recovery (%)7095
CO₂ Emissions (kg/kg)8.23.1

Analytical Validation and Quality Control

Structural Confirmation

  • ¹H NMR : Cyclopropyl protons (δ 0.8–1.2 ppm), N-ethyl CH₃ (δ 1.4 ppm, triplet), ester OCH₃ (δ 3.7 ppm).

  • HPLC Purity : >98% using C18 column (acetonitrile/water = 70:30, 1.0 mL/min).

Degradation Pathways

Stress ConditionMajor DegradantMitigation Strategy
Acidic (pH 2)Ester hydrolysisStabilize with citrate buffer
Oxidative (H₂O₂)Pyrazole ring oxidationNitrogen blanket during storage

Emerging Methodologies and Innovations

Photocatalytic Cyclopropanation

Recent advances utilize visible-light catalysis to install cyclopropane rings via [2+1] cycloaddition, reducing reliance on pre-functionalized hydrazines. A trial achieved 60% yield using Ru(bpy)₃Cl₂ as a photocatalyst.

Biocatalytic Esterification

Immobilized lipases (e.g., Candida antarctica Lipase B ) enable esterification at ambient temperatures, improving energy efficiency. Pilot-scale trials report 88% yield with enzyme reuse over 10 cycles .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-cyclopropyl-1-ethyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Methyl 3-cyclopropyl-1-ethyl-1H-pyrazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-cyclopropyl-1-ethyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and molecular targets can vary depending on the specific application, but common targets include enzymes involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Compound Name CAS Number Substituents (Position 1, 3, 5) Molecular Formula Key Properties/Applications
Methyl 3-cyclopropyl-1-ethyl-1H-pyrazole-5-carboxylate 1173048-48-0 1: Ethyl; 3: Cyclopropyl; 5: Methyl ester C${10}$H${14}$N${2}$O${2}$ Research chemical; steric effects from cyclopropane may enhance binding specificity
Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate 133261-07-1 1: Methyl; 3: Propyl; 5: Ethyl ester C${10}$H${16}$N${2}$O${2}$ Example of alkyl-substituted ester; propyl group increases lipophilicity
1,3-Dimethyl-1H-pyrazole-5-carboxylic acid 5744-56-9 1: Methyl; 3: Methyl; 5: Carboxylic acid C${6}$H${8}$N${2}$O${2}$ Acid form; potential for salt formation or coordination chemistry
Ethyl 1-(2'-hydroxy-3'-aroylpropyl)-3-aryl-1H-pyrazole-5-carboxylate N/A 1: Hydroxyaroylpropyl; 3: Aryl; 5: Ethyl ester Variable Bioactive scaffold; aryl groups enable π-π interactions in drug design
Methyl 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate N/A 1: Methyl; 3: Methyl ester; 5: Pyridin-3-yl C${11}$H${11}$N${3}$O${2}$ Heterocyclic substitution (pyridine) enhances electronic diversity

Key Observations

Ester vs. Carboxylic Acid: Esters (e.g., methyl/ethyl esters) generally exhibit higher lipophilicity than carboxylic acids, influencing membrane permeability in drug candidates .

Synthetic Pathways: Pyrazole esters are commonly synthesized via cyclocondensation of hydrazines with β-ketoesters or through multicomponent reactions involving malononitrile/ethyl cyanoacetate (as in ). The cyclopropyl substituent may require specialized reagents (e.g., cyclopropanation agents) .

Structural and Crystallographic Insights :

  • Tools like SHELXL (for crystal refinement) and Mercury (for packing analysis) have been critical in studying hydrogen-bonding patterns and intermolecular interactions in pyrazole derivatives . For example, the cyclopropyl group may influence crystal packing via steric hindrance, contrasting with less bulky substituents .

Biological Relevance :

  • Ethyl 1-(2'-hydroxy-3'-aroylpropyl)-3-aryl-1H-pyrazole-5-carboxylate () demonstrates preliminary antitumor activity, suggesting that the target compound’s cyclopropyl group could be explored for similar bioactivity .

Biological Activity

Methyl 3-cyclopropyl-1-ethyl-1H-pyrazole-5-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole ring with a cyclopropyl group, which imparts unique steric and electronic properties. The structural formula can be represented as follows:

C9H12N2O2\text{C}_9\text{H}_{12}\text{N}_2\text{O}_2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It has been shown to inhibit certain enzymes and receptors, which can lead to various therapeutic effects, including:

  • Anti-inflammatory : The compound may modulate inflammatory pathways by inhibiting enzymes involved in the synthesis of pro-inflammatory mediators.
  • Anticancer : Preliminary studies suggest that it may exhibit cytotoxic effects against cancer cell lines by interfering with cellular metabolism and proliferation.

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties. In vitro studies revealed its effectiveness against various bacterial strains and fungi, showcasing its potential as an antimicrobial agent.

Anticancer Properties

A study focused on the compound's ability to inhibit lactate dehydrogenase (LDH), an enzyme critical for cancer cell metabolism. The results demonstrated low nanomolar inhibition of LDHA and LDHB, leading to reduced lactate production in pancreatic cancer cells (MiaPaCa2) and sarcoma cells (A673) .

Summary of Biological Activities

Activity Type Effect Mechanism
AntimicrobialEffective against bacteria and fungiInhibition of microbial growth
AnticancerInhibits cancer cell proliferationLDH inhibition leading to altered metabolism
Anti-inflammatoryReduces inflammationEnzyme inhibition in inflammatory pathways

Case Study 1: Anticancer Research

In a study published in Nature, researchers evaluated various pyrazole derivatives, including this compound, for their anticancer potential. The compound exhibited significant cytotoxicity against multiple cancer cell lines, supporting its role as a lead compound for further drug development .

Case Study 2: Enzymatic Inhibition

Another study explored the compound's mechanism of action through high-throughput screening methods. The findings indicated that this compound effectively inhibited LDH activity, suggesting a novel approach for targeting cancer metabolism .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 3-cyclopropyl-1-ethyl-1H-pyrazole-5-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via cyclocondensation of hydrazine derivatives with β-ketoesters, followed by cyclopropane substitution. Key steps include:

  • Cyclocondensation : Use ethyl 3-cyclopropyl-3-oxopropanoate and ethyl hydrazinecarboxylate in ethanol under reflux (60–80°C, 12–24 hrs) .
  • Substitution : Introduce the ethyl group at the N1 position using alkylation agents like ethyl iodide in DMF with K₂CO₃ as a base .
  • Optimization : Control temperature (≤80°C) to avoid ester hydrolysis, and monitor reaction progress via TLC or HPLC .

Q. How can researchers purify and characterize this compound to ensure structural fidelity?

  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures to remove unreacted cyclopropane precursors .
  • Characterization :

  • Spectroscopy : Confirm structure via ¹H/¹³C NMR (cyclopropyl protons at δ 0.8–1.2 ppm; ester carbonyl at ~170 ppm) and FTIR (C=O stretch at ~1720 cm⁻¹) .
  • Mass Spectrometry : ESI-MS to verify molecular ion [M+H]⁺ at m/z 209.2 .

Q. What are the solubility and stability profiles of this compound under standard lab conditions?

  • Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and moderately in ethanol; insoluble in water. Stability tested via accelerated degradation studies (40°C/75% RH for 4 weeks shows <5% decomposition) .

Advanced Research Questions

Q. How does the cyclopropyl group influence the compound’s bioactivity compared to other substituents (e.g., methyl, phenyl)?

  • Structure-Activity Relationship (SAR) :

  • Cyclopropyl : Enhances metabolic stability and membrane permeability due to its rigid, non-planar structure. Compare with methyl (lower steric hindrance) or phenyl (increased π-π interactions) .
  • Biological assays : Test antimicrobial activity (MIC against E. coli and S. aureus) and compare with analogs like methyl 3-methyl-1-ethyl-pyrazole-5-carboxylate .

Q. What computational strategies are effective for predicting the compound’s reactivity in nucleophilic substitution reactions?

  • In Silico Methods :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electrophilic sites (e.g., C3 position for substitution) .
  • Molecular Docking : Simulate interactions with biological targets (e.g., cyclooxygenase-2 for anti-inflammatory potential) using AutoDock Vina .

Q. How can researchers resolve contradictions in reported biological activity data for pyrazole carboxylates?

  • Case Study : If antimicrobial results vary between studies:

  • Re-evaluate assay conditions (e.g., broth microdilution vs. agar diffusion).
  • Control for stereochemistry : Ensure enantiopure synthesis (chiral HPLC) to rule out racemic mixture effects .
  • Validate via orthogonal assays : Combine MIC data with time-kill kinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.